molecular formula C14H16N4O2 B8300719 Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate CAS No. 1386457-84-6

Tert-butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate

Cat. No. B8300719
M. Wt: 272.30 g/mol
InChI Key: IIVPNPVTUPEMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

A mixture of tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate (1.00 g, 2.55 mmol), Zn(CN)2 (329 mg, 2.55 mmol), Pd(dppf)Cl2 (208 mg, 0.25 mmol), Pd2(dba)3 (233 mg, 0.25 mmol), water (2.7 mL) and DMF (20 mL) was subjected to microwave irradiation at 120° C. for 30 min under argon. The reaction mixture was filtered through a pad of Celite and the filtrate was diluted with water and EtOAc. The phases were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with brine, then dried (Phase separator) and concentrated under vacuum. The residual oil was purified by flash chromatography on silica gel (EtOAc/c-hexane 1:2 then 1:1). MS (LC/MS): 273.0 [M+H]+; tR (HPLC conditions k): 3.04 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
329 mg
Type
catalyst
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH3:11])[CH:9]=2)[N:4]([CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[N:3]=1.O.[CH3:21][N:22](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:21]([C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH3:11])[CH:9]=2)[N:4]([CH2:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[N:3]=1)#[N:22] |f:3.4.5,6.7.8.9,10.11.12.13.14|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=NN(C2=CN=C(C=C21)C)CC(=O)OC(C)(C)C
Name
Quantity
2.7 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
329 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
208 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
233 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation at 120° C. for 30 min under argon
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried (Phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash chromatography on silica gel (EtOAc/c-hexane 1:2
CUSTOM
Type
CUSTOM
Details
3.04 min.
Duration
3.04 min

Outcomes

Product
Name
Type
Smiles
C(#N)C1=NN(C2=CN=C(C=C21)C)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.